Thymosin beta(10)arginine
Overview
Description
Thymosin beta(10)arginine is a peptide belonging to the thymosin family, which is known for its role in various physiological processes. Thymosins are small proteins originally isolated from the thymus gland, and they play crucial roles in the immune system, cell migration, and tissue repair. This compound, in particular, has been studied for its potential therapeutic applications in cancer treatment, wound healing, and tissue regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymosin beta(10)arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thymosin beta(10)arginine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its structure and function.
Substitution: Specific amino acids within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups .
Scientific Research Applications
Thymosin beta(10)arginine has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying protein folding and interactions.
Biology: It plays a role in cell migration, proliferation, and differentiation, making it a valuable tool in developmental biology studies.
Medicine: this compound has shown potential in cancer therapy by inhibiting tumor growth and metastasis. .
Mechanism of Action
Thymosin beta(10)arginine can be compared with other thymosin peptides, such as thymosin beta-4 and thymosin alpha-1:
Thymosin Beta-4: This peptide is known for its role in wound healing and tissue repair.
Thymosin Alpha-1: This peptide is primarily involved in immune modulation and has been used in the treatment of viral infections and cancer.
Uniqueness: this compound is unique due to its specific sequence and the presence of arginine, which may confer distinct biological properties compared to other thymosins .
Comparison with Similar Compounds
- Thymosin beta-4
- Thymosin alpha-1
- Thymosin beta-15
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H341N53O75S/c1-21-100(8)157(249-181(308)120(59-68-147(272)273)221-146(271)94-217-168(295)129(75-86-334-20)233-188(315)136(93-156(290)291)244-193(320)141-55-43-84-257(141)203(330)130(54-34-42-83-213)238-189(316)134(91-154(286)287)239-165(292)103(11)218-111(19)267)195(322)220-105(13)167(294)246-138(95-259)192(319)241-132(89-112-45-25-24-26-46-112)186(313)243-135(92-155(288)289)187(314)226-113(47-27-35-76-206)169(296)219-104(12)166(293)222-114(48-28-36-77-207)172(299)240-131(87-98(4)5)185(312)227-115(49-29-37-78-208)170(297)225-119(53-33-41-82-212)180(307)252-160(106(14)262)199(326)237-128(65-74-153(284)285)184(311)253-161(107(15)263)198(325)236-122(58-67-144(215)269)176(303)230-124(61-70-149(276)277)177(304)223-116(50-30-38-79-209)173(300)242-133(90-145(216)270)190(317)255-162(108(16)264)201(328)245-137(88-99(6)7)204(331)258-85-44-56-142(258)194(321)256-163(109(17)265)200(327)234-118(52-32-40-81-211)171(298)231-127(64-73-152(282)283)183(310)254-164(110(18)266)202(329)251-159(102(10)23-3)196(323)235-125(62-71-150(278)279)179(306)228-121(57-66-143(214)268)175(302)229-123(60-69-148(274)275)178(305)224-117(51-31-39-80-210)174(301)247-139(96-260)191(318)232-126(63-72-151(280)281)182(309)250-158(101(9)22-2)197(324)248-140(97-261)205(332)333/h24-26,45-46,98-110,113-142,157-164,259-266H,21-23,27-44,47-97,206-213H2,1-20H3,(H2,214,268)(H2,215,269)(H2,216,270)(H,217,295)(H,218,267)(H,219,296)(H,220,322)(H,221,271)(H,222,293)(H,223,304)(H,224,305)(H,225,297)(H,226,314)(H,227,312)(H,228,306)(H,229,302)(H,230,303)(H,231,298)(H,232,318)(H,233,315)(H,234,327)(H,235,323)(H,236,325)(H,237,326)(H,238,316)(H,239,292)(H,240,299)(H,241,319)(H,242,300)(H,243,313)(H,244,320)(H,245,328)(H,246,294)(H,247,301)(H,248,324)(H,249,308)(H,250,309)(H,251,329)(H,252,307)(H,253,311)(H,254,310)(H,255,317)(H,256,321)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,332,333)/t100-,101-,102-,103-,104-,105-,106+,107+,108+,109+,110+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-,163-,164-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGXIKDZJGHEA-NQRPSHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H341N53O75S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236864 | |
Record name | Thymosin beta(10)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4780 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88160-82-1 | |
Record name | Thymosin beta(10)arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088160821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymosin beta(10)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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